molecular formula C5H8N4O B2663725 2-(1H-pyrazol-3-yl)acetohydrazide CAS No. 144677-14-5

2-(1H-pyrazol-3-yl)acetohydrazide

Cat. No.: B2663725
CAS No.: 144677-14-5
M. Wt: 140.146
InChI Key: SSITUPYZZXZPCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Pyrazole (B372694) Core in Heterocyclic Chemistry

The pyrazole core, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry and material science. frontiersin.orgnih.gov Its unique electronic properties, arising from the presence of both an acidic and a basic nitrogen atom, contribute to its stability and distinct reactivity. royal-chem.com This structural motif is found in numerous natural products and has been a cornerstone in the development of a wide range of pharmaceuticals and agrochemicals. royal-chem.comresearchgate.netglobalresearchonline.net

The versatility of the pyrazole ring allows for the introduction of various substituents at different positions, which can significantly modulate the compound's physical, chemical, and biological properties. royal-chem.com This adaptability has led to the creation of a vast library of pyrazole derivatives with applications ranging from anti-inflammatory and anticancer agents to conductive polymers and photovoltaic materials. frontiersin.orgnih.govroyal-chem.com The synthesis of new pyrazole derivatives is an active area of research, with common methods including the reaction of 1,3-diketones with hydrazine (B178648) derivatives. royal-chem.com

Role of Hydrazide Moiety in Organic Synthesis and Academic Research

The hydrazide moiety, characterized by a hydrazine group attached to a carbonyl group, is another crucial functional group in organic chemistry. ontosight.aiwikipedia.org Hydrazides are key intermediates in the synthesis of a multitude of organic compounds, including a wide variety of heterocyclic systems. ontosight.aimdpi.comhygeiajournal.com Their reactivity, which includes the ability to form hydrogen bonds and act as nucleophiles, makes them valuable precursors for creating complex molecular architectures. ontosight.ai

Typically synthesized from the reaction of esters or acid chlorides with hydrazine, hydrazides serve as versatile building blocks for pharmaceuticals, agrochemicals, and dyes. ontosight.aiwikipedia.org The presence of the -CONHNH2 group provides a reactive site for various chemical transformations, leading to the formation of hydrazones, oxadiazoles, and other important heterocyclic structures. hygeiajournal.comnih.gov This reactivity has been extensively exploited in the development of compounds with a broad spectrum of biological activities. mdpi.comnih.gov

General Overview of 2-(1H-Pyrazol-3-yl)acetohydrazide as a Synthetic Intermediate

The compound this compound, with the chemical formula C5H8N4O, integrates the key features of both the pyrazole and hydrazide functionalities. This unique combination makes it a highly valuable synthetic intermediate for the construction of more complex molecules. The pyrazole ring provides a stable and modifiable scaffold, while the acetohydrazide side chain offers a reactive handle for further chemical elaboration.

This compound serves as a versatile building block for the synthesis of a variety of heterocyclic compounds. For instance, it can be reacted with various aldehydes to form Schiff bases, which can then be cyclized to create 1,3,4-oxadiazole (B1194373) derivatives. semanticscholar.orgresearchgate.net Furthermore, the hydrazide moiety can participate in cyclization reactions to form other heterocyclic systems, highlighting its utility in generating diverse molecular frameworks. chem-soc.si The strategic placement of the pyrazole and hydrazide groups allows for the systematic development of new compounds with potentially interesting chemical and physical properties.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 144677-14-5
Molecular Formula C5H8N4O
Molecular Weight 140.14 g/mol
Melting Point 181 °C
SMILES C1=C(NN=C1)CC(=O)NN

Data sourced from biosynth.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1H-pyrazol-5-yl)acetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O/c6-8-5(10)3-4-1-2-7-9-4/h1-2H,3,6H2,(H,7,9)(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSITUPYZZXZPCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1)CC(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 1h Pyrazol 3 Yl Acetohydrazide and Its Derivatives

Direct Synthesis Approaches to 2-(1H-Pyrazol-3-yl)acetohydrazide

The direct synthesis of the title compound, this compound, is primarily achieved through two main routes: the hydrazinolysis of corresponding pyrazole (B372694) esters and condensation reactions involving suitable pyrazole precursors.

Hydrazinolysis Reactions of Pyrazole Esters

A prevalent and straightforward method for the synthesis of this compound involves the hydrazinolysis of a corresponding pyrazole ester, typically an ethyl or methyl ester. semanticscholar.orgresearchgate.netnih.gov This reaction is a nucleophilic acyl substitution where hydrazine (B178648) hydrate (B1144303) acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester and subsequently displacing the alcohol moiety (ethanol or methanol).

The general reaction scheme involves refluxing the pyrazole ester with hydrazine hydrate in a suitable solvent, most commonly ethanol (B145695). semanticscholar.orgnih.gov The reaction progress is often monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is typically cooled, leading to the precipitation of the solid acetohydrazide product, which can then be purified by filtration and recrystallization from a solvent like ethanol. semanticscholar.orgresearchgate.net

For instance, ethyl 2-(1H-pyrazol-1-yl)acetate can be synthesized by reacting 1H-pyrazole with ethyl chloroacetate (B1199739) in the presence of a base like potassium carbonate in a solvent such as dry acetone. semanticscholar.orgresearchgate.net The resulting ester is then refluxed with hydrazine hydrate in ethanol to yield 2-(1H-pyrazol-1-yl)acetohydrazide. semanticscholar.orgresearchgate.net A similar approach has been used to synthesize 2-(6,8-dibromo-2-methylquinazolin-4-yloxy)acetohydrazide from its corresponding ethyl ester. nih.gov

Table 1: Examples of Hydrazinolysis of Pyrazole Esters

Starting EsterReagentsConditionsProductYield (%)Reference
Ethyl 2-(1H-pyrazol-1-yl)acetateHydrazine hydrate, EthanolReflux, 3 hr2-(1H-Pyrazol-1-yl)acetohydrazide85 semanticscholar.orgresearchgate.net
Ethyl 2-(6,8-dibromo-2-methylquinazolin-4-yloxy)acetateHydrazine hydrate, EthanolReflux, 4 hr2-(6,8-Dibromo-2-methylquinazolin-4-yloxy)acetohydrazide80 nih.gov
Ethyl 2-(3-methyl-5-oxo-4-(((4-(trifluoromethyl)phenyl)imino)methyl)-4,5-dihydro-1H-pyrazol-1-yl)acetateHydrazine hydrate, EthanolReflux, 5 hr2-(3-Methyl-5-oxo-4-(((4-(trifluoromethyl)phenyl)imino)methyl)-4,5-dihydro-1H-pyrazol-1-yl)acetohydrazideNot specified sapub.org

Condensation Reactions with Pyrazole Precursors

Condensation reactions provide an alternative route to this compound and its analogs. These methods often involve the reaction of a pyrazole-containing precursor with a hydrazine derivative. For example, substituted formyl pyrazole derivatives can be condensed with acetohydrazide under mild reaction conditions to yield acetohydrazide-linked pyrazole derivatives. researchgate.net

Another approach involves the reaction of 1,3-dicarbonyl compounds with hydrazine derivatives. While this is a fundamental method for constructing the pyrazole ring itself, it can be adapted to incorporate the acetohydrazide functionality. nih.gov

Synthesis of Substituted this compound Derivatives

The synthesis of substituted derivatives of this compound allows for the exploration of structure-activity relationships and the development of compounds with enhanced biological properties. Modifications can be introduced at either the pyrazole ring or the acetohydrazide moiety.

Derivatization at the Pyrazole Ring

Substitution on the pyrazole ring can be achieved by starting with a pre-functionalized pyrazole or by modifying the pyrazole ring after the formation of the acetohydrazide. A variety of substituents, including alkyl, aryl, and halogen groups, can be introduced onto the pyrazole ring. researchgate.netchim.it

For example, a series of 1-acyl-5-aryl-4,5-dihydro-3-(4-hydroxyphenyl)-1H-pyrazoles can be prepared and subsequently alkylated with ethyl chloroacetate. The resulting esters are then converted to the corresponding acetohydrazides via hydrazinolysis. niscpr.res.in This multi-step synthesis allows for diversity at both the 1 and 5 positions of the pyrazole ring.

Modification of the Acetohydrazide Moiety

The acetohydrazide moiety of this compound is a versatile functional group that can be readily modified. semanticscholar.orgCurrent time information in Bangalore, IN.acs.org A common modification is the reaction of the terminal amino group of the hydrazide with various electrophiles.

For instance, condensation of 2-(1H-pyrazol-1-yl)acetohydrazide with various aromatic aldehydes yields N'-arylideneacetohydrazide derivatives, also known as Schiff bases. semanticscholar.orgresearchgate.netresearchgate.net These Schiff bases can then be used as intermediates for further cyclization reactions. For example, refluxing with acetic anhydride (B1165640) can lead to the formation of 1,3,4-oxadiazole (B1194373) derivatives. semanticscholar.orgresearchgate.net

Another modification involves the reaction of the acetohydrazide with isothiocyanates to form thiosemicarbazide (B42300) derivatives, which can be cyclized to form various heterocyclic systems. chem-soc.si

Table 2: Examples of Modification of the Acetohydrazide Moiety

Starting HydrazideReagentProduct TypeReference
2-(1H-Pyrazol-1-yl)acetohydrazideAromatic aldehydesN'-Arylideneacetohydrazides (Schiff bases) semanticscholar.orgresearchgate.net
2-{[6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]thio}acetohydrazideAromatic aldehydesN'-Arylideneacetohydrazides researchgate.net
2-(6,8-Dibromo-2-methylquinazolin-4-yloxy)acetohydrazidep-Substituted benzaldehydesBenzylidine hydrazide derivatives nih.gov
2-(1H-Pyrazol-1-yl)acetohydrazide Schiff basesAcetic anhydride1,3,4-Oxadiazole derivatives semanticscholar.orgresearchgate.net
Pyrazole-3-carbonyl hydrazideAmmonium thiocyanate (B1210189) / PhenylisothiocyanateThiosemicarbazides chem-soc.si

Multicomponent Reaction Strategies for Analogues

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.govmdpi.com This approach offers significant advantages in terms of efficiency, atom economy, and the generation of molecular diversity.

Several MCR strategies have been developed for the synthesis of pyrazole analogues. nih.gov For example, a one-pot, three-component reaction involving substituted aromatic aldehydes, tosylhydrazine, and terminal alkynes can efficiently produce 3,5-disubstituted 1H-pyrazoles. organic-chemistry.org Another example is the four-component synthesis of pyrano[2,3-c]pyrazole derivatives from an aldehyde, hydrazine hydrate, ethyl acetoacetate (B1235776) or diethyl malonate, and malononitrile. nih.gov

While not always directly yielding this compound, these MCRs provide access to a wide array of functionalized pyrazole cores that can be further elaborated to introduce the acetohydrazide functionality or its bioisosteres. The development of MCRs for the direct synthesis of pyrazole acetohydrazide derivatives remains an active area of research.

Green Chemistry Considerations in Synthesis Protocols

The synthesis of this compound and its derivatives is increasingly being guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. Traditional synthetic routes often involve prolonged reaction times, high temperatures, and the use of hazardous organic solvents. In contrast, modern green protocols focus on improving reaction efficiency, minimizing waste, and utilizing more environmentally benign conditions and materials. These approaches include the use of alternative energy sources like microwave and ultrasound irradiation, solvent-free reaction conditions, and multicomponent one-pot strategies.

The typical synthesis of this compound involves the hydrazinolysis of a corresponding ester precursor, most commonly ethyl 2-(1H-pyrazol-3-yl)acetate. The conventional preparation of this ester often requires refluxing reagents for extended periods. Green chemistry principles are therefore applied not only to the final hydrazide formation but, crucially, to the synthesis of its key precursors.

Microwave-Assisted Organic Synthesis (MAOS)

Microwave irradiation has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. By directly and efficiently heating the reaction mixture, MAOS can dramatically reduce reaction times, often from hours to mere minutes, while frequently improving product yields and purity.

In the synthesis of pyrazole-containing hydrazides, microwave-assisted protocols have proven highly effective. For instance, a comparative study on the synthesis of N'-(1-(2-(3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)-5-phenyl-1,3,4-oxadiazol-3(2H)-yl)ethylidene) substituted hydrazides demonstrated a remarkable acceleration of the reaction. The conventional method required refluxing for 7–9 hours, whereas the microwave-assisted approach yielded the desired products in just 9–10 minutes, with yields improving from a range of 65–84% to 79–92%. acs.orgnih.gov This highlights the efficiency of microwave heating in promoting the rapid formation of pyrazole-based hydrazide structures. nih.govnih.gov

Similarly, the synthesis of 3,5-diaryl substituted-2-pyrazolines, precursors to certain pyrazole derivatives, was achieved through a microwave-assisted reaction of chalcones with hydrazine hydrate, noted for its enhanced reaction rate and better yields. researchgate.net One-pot syntheses under microwave irradiation have also been developed for various pyrazole derivatives, further enhancing the green credentials of this technique by minimizing steps and waste. scispace.commdpi.com

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis for Pyrazole Hydrazide Derivatives

This table is based on data for the synthesis of N′-(1-(2-(3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)-5-phenyl-1,3,4-oxadiazol-3(2H)-yl)ethylidene) substituted hydrazides. acs.orgnih.gov

MethodReaction TimeYield (%)Green Chemistry Principle
Conventional Heating (Reflux)7 - 9 hours65 - 84%-
Microwave-Assisted Synthesis9 - 10 minutes79 - 92%Energy Efficiency, Time Saving

Ultrasound-Assisted Synthesis (Sonochemistry)

Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative to conventional methods. The phenomenon of acoustic cavitation—the formation, growth, and implosion of microscopic bubbles—generates localized high-pressure and high-temperature spots, which can accelerate reaction rates.

Ultrasound has been successfully employed in the synthesis of various pyrazole and pyrazoline derivatives. researchgate.net For example, the cyclocondensation reaction to form 2-(pyrazol-1-yl)pyrimidine derivatives was significantly faster and gave better yields under ultrasonic conditions compared to classical heating methods, using the environmentally friendly solvent ethanol. scispace.com In some cases, ultrasound is paired with other green techniques, such as the use of deep eutectic solvents (DES), which are biodegradable and have low toxicity. The synthesis of pyrazoline derivatives using a DES medium combined with ultrasound resulted in high yields and demonstrated the recyclability of the solvent system. derpharmachemica.com An eco-friendly, ultrasound-assisted synthesis of S-substituted 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3(2H)-thione derivatives was also shown to be superior in terms of reaction time and yield compared to both conventional and microwave-assisted methods. researchgate.net

Solvent-Free and Grinding Methodologies

One of the core principles of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. Solvent-free synthesis, frequently accomplished by grinding solid reactants together (mechanochemistry), represents a significant step towards this goal. rsc.org

This approach has been effectively applied to the synthesis of pyrazole hydrazide derivatives. A study on the synthesis of hydrazide derivatives using L-proline as a reusable organocatalyst compared a conventional reflux method with a green grinding technique. The grinding method not only eliminated the need for bulk solvent but also drastically reduced reaction times and improved yields. For one derivative, the reaction time fell from 5 hours to 25 minutes, with the yield increasing from 75% to 90%. mdpi.com

Solventless, one-pot multicomponent reactions are particularly attractive, as they combine the benefits of eliminating solvents with improved atom economy and procedural simplicity. nih.govjetir.orgresearchgate.net For instance, N-acetyl pyrazoles have been synthesized via a solvent-free cyclization using a fly-ash:H₂SO₄ catalyst, achieving yields of over 75%. osti.gov These methods underscore the potential of mechanochemistry to create complex molecules efficiently and cleanly.

Table 2: Comparison of Conventional Reflux and Solvent-Free Grinding for Hydrazide Synthesis

This table is based on data for the synthesis of 2-cyano-N'-(2-cyano-3-phenylacryloyl)-3-phenylacrylohydrazide derivatives. mdpi.com

EntryMethodReaction TimeYield (%)Green Chemistry Principle
Compound 5aConventional Reflux5 hours75%-
Compound 5aGrinding (L-proline catalyst)25 minutes90%Solvent-Free, Time Saving, Higher Yield
Compound 5bConventional Reflux6 hours72%-
Compound 5bGrinding (L-proline catalyst)30 minutes88%Solvent-Free, Time Saving, Higher Yield

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 2-(1H-pyrazol-3-yl)acetohydrazide provides valuable insights into the number and types of protons present in the molecule, as well as their chemical environment and connectivity. In a typical ¹H NMR spectrum recorded in a deuterated solvent like DMSO-d₆, distinct signals corresponding to the different protons of the molecule can be observed. mdpi.comheteroletters.org

A broad singlet observed at a downfield chemical shift is characteristic of the amide (C(O)-NH) proton, a consequence of significant deshielding. mdpi.com Another distinct signal, often appearing as a singlet, corresponds to the protons of the -NH₂ group of the hydrazide moiety. mdpi.com The methylene (B1212753) (-CH₂) protons adjacent to the pyrazole (B372694) ring and the carbonyl group typically appear as a singlet. mdpi.com The protons of the pyrazole ring itself give rise to characteristic signals in the aromatic region of the spectrum, with their chemical shifts and coupling patterns providing information about their relative positions on the ring. mdpi.com

Derivatives of this compound, such as N'-arylidine-2-(1H-pyrazol-1-yl)acetohydrazides, exhibit more complex ¹H NMR spectra. semanticscholar.orgresearchgate.net For instance, the formation of Schiff bases introduces a new proton signal for the N=CH group, which typically appears as a singlet in the downfield region. semanticscholar.org The presence of aromatic substituents on the aldehyde moiety introduces additional signals in the aromatic region, with their multiplicity and coupling constants providing information about the substitution pattern. semanticscholar.org

Interactive Table: ¹H NMR Spectral Data for this compound and its Derivatives

Proton Chemical Shift (δ, ppm) Multiplicity Notes Reference
C(O)-NH~9.39Broad SingletDeshielded proton mdpi.com
-NH₂~4.32SingletHydrazide protons mdpi.com
-CH₂-~5.14SingletMethylene protons mdpi.com
Pyrazole-H7.65 - 9.39MultipletAromatic protons mdpi.com
N=CH (Schiff base)~8.2 - 8.5SingletImine proton semanticscholar.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon (C=O) of the hydrazide group is typically observed at a downfield chemical shift, often in the range of 160-170 ppm. mdpi.comresearchgate.net The methylene carbon (-CH₂) signal appears at a more upfield position. mdpi.com The carbon atoms of the pyrazole ring resonate in the aromatic region, and their specific chemical shifts are influenced by the electronic environment and the position of the nitrogen atoms. heteroletters.orgresearchgate.net In derivatives, the introduction of additional functional groups, such as the imine carbon (N=CH) in Schiff bases, results in new signals in the spectrum. semanticscholar.org

Interactive Table: ¹³C NMR Spectral Data for this compound and its Derivatives

Carbon Chemical Shift (δ, ppm) Reference
C=O~164-169 mdpi.comresearchgate.net
-CH₂-~48 mdpi.com
Pyrazole-C~106-140 semanticscholar.org
N=CH (Schiff base)~143-147 semanticscholar.org

Two-Dimensional NMR Techniques for Structural Confirmation

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguously assigning the proton and carbon signals and confirming the molecular structure. heteroletters.org COSY experiments establish correlations between coupled protons, helping to identify adjacent protons within the molecule. researchgate.net HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons. researchgate.net These techniques are particularly useful for complex derivatives of this compound, where signal overlap in one-dimensional spectra can make assignments challenging. researchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by analyzing its vibrational modes.

The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key functional groups. mdpi.comresearchgate.nettandfonline.com The N-H stretching vibrations of the amide and hydrazide groups typically appear as strong bands in the region of 3200-3400 cm⁻¹. mdpi.com The C=O stretching vibration of the carbonyl group gives rise to a strong absorption band around 1640-1680 cm⁻¹. mdpi.comresearchgate.net The C=N stretching vibration of the pyrazole ring is observed in the region of 1590-1610 cm⁻¹. Stretching vibrations of the C-H bonds in the pyrazole ring and the methylene group are also observed. mdpi.com

In derivatives like Schiff bases, a new band corresponding to the C=N stretching of the imine group appears around 1600-1620 cm⁻¹. semanticscholar.org

Interactive Table: Key IR Absorption Bands for this compound

Functional Group Vibrational Mode Wavenumber (cm⁻¹) Reference
N-H (Amide & Hydrazide)Stretching3200-3400 mdpi.com
C=O (Amide)Stretching1640-1680 mdpi.comresearchgate.net
C=N (Pyrazole)Stretching1590-1610
C=N (Imine)Stretching1600-1620 semanticscholar.org

Raman spectroscopy provides complementary information to IR spectroscopy, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of pyrazole-containing compounds would show characteristic bands for the pyrazole ring vibrations. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of a compound and for obtaining information about its structure through fragmentation analysis. mdpi.comresearchgate.nettandfonline.com

For instance, in the mass spectrum of a derivative, the fragmentation pattern can help to identify the substituents and their positions on the core structure. tandfonline.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound and its derivatives typically shows absorption bands corresponding to π→π* and n→π* transitions. researchgate.net

The pyrazole ring, being an aromatic system, contributes to the π→π* transitions observed in the UV region. tandfonline.com The carbonyl group of the hydrazide moiety can also exhibit n→π* transitions. The position and intensity of these absorption bands can be influenced by the solvent and the presence of substituents on the molecule. researchgate.net In derivatives with extended conjugation, such as Schiff bases, a bathochromic shift (shift to longer wavelengths) of the absorption maxima is often observed. tandfonline.com

Single Crystal X-ray Diffraction (SCXRD) Analysis

To illustrate the structural characteristics of this class of compounds, we will refer to the detailed crystallographic data of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-hydroxyimino-N'-[1-(pyridin-2-yl)ethylidene]acetohydrazide , a compound for which extensive SCXRD data has been published. nih.govnih.govresearchgate.netjyu.fi This analog provides a robust model for understanding the molecular geometry and intermolecular interactions that are likely to govern the crystal structure of this compound.

Determination of Molecular Conformation and Geometry

The molecular structure of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-hydroxyimino-N'-[1-(pyridin-2-yl)ethylidene]acetohydrazide reveals a non-planar conformation. nih.gov The dihedral angles between the mean plane of the acetohydrazide group and the pyrazole and pyridine (B92270) rings are significant, measuring 81.62 (6)° and 38.38 (4)° respectively. nih.govresearchgate.net This twisted conformation is a key feature of the molecule's three-dimensional geometry.

The bond lengths within the acetohydrazide moiety are typical for a protonated amide group. iucr.org For instance, the N-N, N-C, and C=O bond lengths are approximately 1.37 Å, 1.36 Å, and 1.22 Å, respectively. The oxime group and the amide group are in an anti conformation with respect to the central C-C bond. nih.gov The pyrazole ring itself deviates from the plane formed by the rest of the ligand molecule. nih.gov

Below are selected bond lengths and angles for 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-hydroxyimino-N'-[1-(pyridin-2-yl)ethylidene]acetohydrazide, providing a quantitative description of its molecular geometry.

Selected Bond Lengths and Angles for 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-hydroxyimino-N'-[1-(pyridin-2-yl)ethylidene]acetohydrazide

Bond/AngleValue (Å/°)
N4-N31.3705(11)
N3-C71.3603(11)
C7-O21.2156(11)
N4-C9-N5-N6 (Torsion)-103.589(2)

Data sourced from a crystallographic study of a second monoclinic polymorph of the compound. nih.gov

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

The crystal packing of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-hydroxyimino-N'-[1-(pyridin-2-yl)ethylidene]acetohydrazide is primarily dictated by a network of hydrogen bonds. In one of its polymorphs, molecules are connected by N—H···N hydrogen bonds, forming zigzag chains that extend along the b-axis of the crystal lattice. nih.gov In these interactions, the oxime nitrogen atom acts as the hydrogen bond donor, while a nitrogen atom of the pyrazole ring acts as the acceptor. nih.gov

In another polymorph, the molecules are linked by both N—H···O and O—H···N hydrogen bonds, creating supramolecular chains that run parallel to the c-axis. nih.govresearchgate.net This demonstrates the versatility of the hydrogen bonding motifs available to this class of molecules, which significantly influences their solid-state arrangement.

Hydrogen Bond Geometry for a Polymorph of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-hydroxyimino-N'-[1-(pyridin-2-yl)ethylidene]acetohydrazide

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)
N-H···N----
O-H···N----

Specific distances and angles for the hydrogen bonds in the second polymorph were not detailed in the provided search results, but the nature of the interactions was described. nih.gov For the first polymorph, the presence of N—H···O and O—H···N hydrogen bonds forming supramolecular chains is noted. nih.govresearchgate.net

Polymorphism Studies

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a known phenomenon in pyrazole derivatives. researchgate.netmdpi.comgoogle.com While no specific polymorphism studies have been reported for this compound itself, the existence of multiple polymorphs has been documented for its close analog, 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-hydroxyimino-N'-[1-(pyridin-2-yl)ethylidene]acetohydrazide. nih.goviucr.org One polymorph crystallizes in the monoclinic space group Cc, while a second is found in the monoclinic space group P21/n. nih.gov

Furthermore, the study of a Blatter radical, 3-(phenyl)-1-(pyrid-2-yl)-1,4-dihydrobenzo[e] jyu.fiexlibrisgroup.comresearchgate.nettriazin-4-yl, which contains a pyrazole moiety, has also revealed the existence of two distinct polymorphs, denoted as 2α and 2β. jyu.fiexlibrisgroup.comresearchgate.netrsc.orgnih.gov These polymorphs exhibit different one-dimensional π-stacking arrangements and, consequently, different magnetic properties. jyu.firsc.org This propensity for polymorphism in related compounds suggests that this compound could also potentially form multiple crystalline forms under different crystallization conditions.

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of pyrazole-containing compounds. By calculating the electronic structure of a molecule, DFT can predict its geometry, energy levels, and reactivity with a high degree of accuracy. Common approaches involve the use of functionals like B3LYP combined with various basis sets such as 6-31G*, 6-311++G(d,p), and cc-pvdz to model the molecule in different environments, such as in the gas phase or in solution. researchgate.netresearchgate.networldscientific.com

Geometry optimization is a fundamental DFT calculation that determines the lowest energy, and therefore most stable, three-dimensional arrangement of atoms in a molecule. researchgate.net For pyrazole (B372694) derivatives, these calculations help to establish key structural parameters like bond lengths, bond angles, and dihedral angles. researchgate.net For instance, the planarity of the pyrazole ring and the orientation of the acetohydrazide side chain are crucial features determined through optimization.

Electronic structure analysis, often performed alongside geometry optimization, provides information on how electrons are distributed within the molecule. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis are used to calculate the partial atomic charges on each atom. researchgate.netresearchgate.net This reveals the electrophilic and nucleophilic sites within the molecule, offering clues about its reactive behavior. researchgate.net The distribution of charges can indicate which atoms are likely to participate in hydrogen bonding or other non-covalent interactions.

Table 1: Representative Optimized Geometric Parameters for a Pyrazole Hydrazide Core (Theoretical)

Parameter Bond Typical Calculated Value (Å)
Bond Length C=O ~1.24
N-N (hydrazide) ~1.38
C-N (hydrazide) ~1.35
C=N (pyrazole) ~1.33
N-N (pyrazole) ~1.36

Note: These are typical values derived from DFT studies on structurally similar pyrazole hydrazide compounds and may vary based on the specific derivative and computational method.

Frontier Molecular Orbital (FMO) theory is a key component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). imperial.ac.uk The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.org

A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates that a molecule is more reactive. malayajournal.org For pyrazole derivatives, DFT calculations have been used to determine these energy gaps, providing insights into their electronic properties and stability. For example, one study on a pyrazoline derivative reported a HOMO-LUMO energy gap of 4.054 eV, suggesting favorable stability. researchgate.net The energies of the HOMO and LUMO also correlate with the ionization potential and electron affinity of the molecule, respectively.

Table 2: Representative Frontier Molecular Orbital Energies from DFT Studies on Pyrazole Analogs

Compound Type HOMO (eV) LUMO (eV) Energy Gap (ΔE) (eV)
Pyrazoline Derivative researchgate.net - - 4.054
Imidazole Derivative malayajournal.org -5.2822 -1.2715 4.0106
Pyrazole Carbohydrazide researchgate.net -5.87 -1.41 4.46

Note: Values are from theoretical studies on analogous heterocyclic structures and serve as representative examples.

DFT calculations are widely used to predict the vibrational spectra (FT-IR and Raman) of molecules. worldscientific.com By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated that corresponds to the molecule's fundamental modes of vibration, such as bond stretching, bending, and torsion.

These calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and the use of incomplete basis sets. mdpi.com Therefore, they are typically scaled by an empirical factor to improve the correlation with experimental spectra. mdpi.com Potential Energy Distribution (PED) analysis is then used to assign the calculated vibrational modes to specific atomic motions, providing a detailed understanding of the observed experimental peaks. worldscientific.com This allows for the confident assignment of characteristic vibrations, such as the C=O stretch of the hydrazide group, the N-H stretches, and the various vibrations of the pyrazole ring.

Table 3: Correlation of Key Experimental and Calculated Vibrational Frequencies (cm⁻¹) for Pyrazole Hydrazide Structures

Functional Group Vibrational Mode Typical Experimental Range (cm⁻¹) Typical Calculated Range (cm⁻¹)
N-H (amine) Stretching 3100-3350 3150-3400
C-H (aromatic) Stretching 3000-3100 3050-3150
C=O (amide I) Stretching 1650-1700 1680-1760
C=N (pyrazole) Stretching 1590-1620 1600-1630

Note: Data compiled from DFT studies on pyrazole hydrazides and related structures. Calculated values are typically scaled for better comparison. mdpi.com

From the energies of the HOMO and LUMO, a range of quantum chemical parameters can be derived that describe the global reactivity of a molecule. These reactivity descriptors, based on conceptual DFT, provide a quantitative measure of different aspects of chemical behavior.

Key descriptors include:

Ionization Potential (I ≈ -EHOMO): The energy required to remove an electron.

Electron Affinity (A ≈ -ELUMO): The energy released when an electron is added.

Electronegativity (χ): A measure of the power of an atom or group to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution or charge transfer. It is calculated from the HOMO-LUMO gap.

Global Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons from the environment.

Table 4: Global Reactivity Descriptors Derived from DFT Calculations

Parameter Formula Significance
Ionization Potential (I) I ≈ -EHOMO Electron-donating ability
Electron Affinity (A) A ≈ -ELUMO Electron-accepting ability
Electronegativity (χ) χ = (I + A) / 2 Electron-attracting tendency
Chemical Hardness (η) η = (I - A) / 2 Resistance to deformation
Global Softness (S) S = 1 / (2η) Polarizability

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). It is a critical tool in drug discovery for screening virtual libraries of compounds against a biological target and for understanding the molecular basis of ligand-target interactions.

For derivatives of 2-(1H-pyrazol-3-yl)acetohydrazide, molecular docking studies are performed to predict their binding affinity and mode of interaction within the active site of specific enzymes or receptors. nih.gov These studies have explored the potential of pyrazole-based compounds to interact with various biological targets. researchgate.netmdpi.com

The process involves placing the 3D structure of the ligand into the binding site of the protein target (whose structure is often obtained from the Protein Data Bank, PDB). A scoring function is then used to estimate the binding affinity, commonly expressed in kcal/mol, and to rank different binding poses. nih.gov The results provide detailed profiles of the ligand-protein complex, highlighting key interactions such as:

Hydrogen bonds: Crucial for specificity and binding affinity.

Hydrophobic interactions: Interactions between nonpolar regions of the ligand and protein.

π-π stacking: Interactions between aromatic rings.

Van der Waals forces: General non-specific interactions.

These studies help to rationalize the biological activity of existing compounds and guide the design of new derivatives with improved potency and selectivity. nih.gov

Table 5: Summary of Molecular Docking Results for Pyrazole Hydrazide Analogs Against Various Protein Targets

Compound Class Protein Target PDB Code Binding Affinity (kcal/mol) Key Interacting Residues
Pyrazole-Oxadiazole Hybrid nih.gov Mycobacterial InhA - -10.366 (Not specified)
Pyrazole Carbohydrazide researchgate.net α-Glucosidase 3A4A -7.04 ASP214, ASP349, PHE177, ARG439
Pyrazole Derivative mdpi.com Cyclooxygenase-2 (COX-2) - (Docking scores provided) (Not specified)

Note: This table presents data for structurally related pyrazole compounds to illustrate the application of molecular docking.

Binding Affinity Prediction and Mechanistic Insights

Molecular docking is a primary computational method used to predict the binding affinity and interaction mechanisms of a small molecule (ligand) with a biological target, typically a protein or enzyme. This technique is instrumental in drug discovery for identifying potential therapeutic agents. For the pyrazole class of compounds, molecular docking has been widely applied to understand their interactions with various enzymatic targets.

The process involves computationally placing the ligand into the active site of a protein to find the most stable binding conformation, which is quantified by a binding energy or docking score. A lower binding energy generally indicates a more stable and potent interaction. Studies on pyrazole derivatives show that the pyrazole ring and associated functional groups, such as the hydrazide moiety, are key to forming specific interactions. These interactions often include hydrogen bonds with amino acid residues, as well as hydrophobic and π-π stacking interactions. acs.orgresearchgate.net

For instance, docking studies on pyrazole derivatives targeting enzymes like succinate (B1194679) dehydrogenase (SDH) and CDC7 kinase have demonstrated that the nitrogen atoms of the pyrazole ring frequently act as hydrogen bond acceptors, while the NH group can act as a donor. acs.orgresearchgate.net The acetohydrazide portion of the molecule introduces additional hydrogen bond donor and acceptor sites, potentially enhancing binding affinity and specificity. In studies of pyrazole-hydrazide derivatives with antitubercular activity, docking into the active site of the InhA enzyme revealed key binding modalities with binding affinities ranging from -8.037 to -10.366 kcal/mol. nih.gov Similarly, pyrazoline derivatives have been docked against cyclooxygenase (COX) enzymes to predict their anti-inflammatory potential. kfupm.edu.sa

Table 1: Representative Molecular Docking Studies on Pyrazole Derivatives

Compound ClassProtein TargetBinding Affinity / ScoreKey Interactions NotedReference
N′-phenyl-1H-pyrazole-4-sulfonohydrazideSuccinate Dehydrogenase (SDH)IC50 = 0.28 µg/mLInteraction with residues in the SDH active pocket acs.org
Pyrazole-Oxadiazole HybridsMycobacterial InhA-10.366 kcal/molInteractions within the enzyme active site nih.gov
Pyrazole-4-carbaldehyde derivativesCOX-1 / COX-2Not specifiedPredicted anti-inflammatory potentials kfupm.edu.sa
Pyrazolo[3,4-c]pyrazole derivatives1AI9 (antifungal target)Not specifiedInvestigation of binding modes nih.gov
Pyrazole Acetohydrazide derivativesCaspase-3Not specifiedInteraction with amino acid residues in the active site researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, offering a view of their conformational flexibility and stability. eurasianjournals.com This method is often employed as a follow-up to molecular docking to assess the stability of a predicted ligand-protein complex in a simulated physiological environment. acs.orgkfupm.edu.sa

An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion. The results can confirm whether a ligand remains stably bound in the active site of a protein or if it undergoes significant conformational changes. Key parameters analyzed include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, which indicates stability, and the Root Mean Square Fluctuation (RMSF), which highlights flexible regions of the complex.

For pyrazole derivatives, MD simulations have been used to validate docking predictions and to understand the dynamic nature of their interactions with target enzymes. nih.goveurasianjournals.com For example, simulations of N′-phenyl-1H-pyrazole-4-sulfonohydrazide derivatives bound to the SDH enzyme confirmed that the compound could interact strongly and stably within the active pocket. acs.org In another study, MD simulations of pyrazole derivatives with the CDC7 kinase enzyme showed that some derivatives form more stable complexes than others, correlating with their potential as inhibitors. researchgate.net These simulations provide a more realistic picture of the binding event than static docking alone.

Table 2: Application of Molecular Dynamics Simulations in Pyrazole Derivative Studies

Compound ClassSystem StudiedKey Finding from MD SimulationReference
Pyrazole-4-sulfonohydrazideLigand-SDH complexDemonstrated strong and stable interaction in the active pocket acs.org
Pyrazolo[3,4-c]pyrazoleLigand-protein complexInvestigated the most probable and stable binding mode nih.gov
Pyrazole AcetohydrazideLigand-CDC7 kinase complexShowed potential as a stable inhibitor of the kinase researchgate.net
Pyrazole Carboxylic AcidLigand-CYP51 complexEvaluated the interaction with sterol 14-alpha demethylase researchgate.net

Theoretical Prediction of Non-Linear Optical (NLO) Properties

Theoretical calculations, particularly those using Density Functional Theory (DFT), are essential for predicting the Non-Linear Optical (NLO) properties of molecules. doi.orgresearchgate.netacs.org NLO materials are of great interest for applications in optoelectronics, including optical switches and signal processing. The NLO response of a molecule is related to its ability to alter the properties of light passing through it.

Key parameters calculated to predict NLO activity include the molecular dipole moment (μ), polarizability (α), and, most importantly, the first-order hyperpolarizability (β). tandfonline.comrsc.org A large β value is indicative of a strong NLO response. Molecules with significant NLO properties often possess electron-donating and electron-accepting groups connected by a π-conjugated system, which facilitates intramolecular charge transfer.

Table 3: Theoretically Predicted NLO Properties for Representative Hydrazone/Pyrazole Derivatives

Compound ClassComputational MethodCalculated First Hyperpolarizability (β)Reference
(E)-N'-benzylidene-5-methyl-1H-pyrazole-3-carbohydrazideDFT4.2 × 10−30 esu tandfonline.com
Halo-pyridinol-based hydrazonesDFT/ꞷB97XDNLO properties explored doi.org
Pyrazolo[3,4-b]pyridine derivativeDFT/B3LYPNLO properties studied rsc.org
Pyrazoline derived styryl dyesDFT (B3LYP, CAM-B3LYP, etc.)High values of β0 reported researchgate.net

Chemoinformatic Approaches and Virtual Screening for Analogues

Chemoinformatics combines chemistry, computer science, and information science to analyze large sets of chemical data. It is widely used in drug discovery for virtual screening and for predicting the pharmacokinetic properties of compounds, often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis. researchgate.netnih.gov

Virtual screening involves searching large databases of chemical compounds to identify molecules that are likely to bind to a specific biological target. This approach can significantly accelerate the discovery of new lead compounds. For a molecule like this compound, virtual screening could be used to find analogues with potentially improved activity or better pharmacokinetic profiles.

Chemoinformatic tools like SwissADME and Molinspiration are often used to calculate properties based on a molecule's structure. researchgate.net These properties include predictions of lipophilicity (LogP), water solubility, and compliance with guidelines like Lipinski's Rule of Five, which helps to assess a compound's "drug-likeness." Studies on pyrazole derivatives frequently include in silico ADMET predictions to evaluate their potential as drug candidates. researchgate.netresearchgate.net For example, chemoinformatic analyses of N-aryl-β-alanine derivatives, which share some structural similarities with the target compound, have been used to assess their novelty and potential biological activities by comparing them to millions of known structures. researchgate.net

Table 4: Chemoinformatic Applications in the Study of Pyrazole Derivatives

ApproachCompound Class StudiedProperties AssessedReference
ADMET PredictionPyrazol-3-one derivativesDrug-likeness, Mutagenicity, Toxicity researchgate.net
ADME/Tox EvaluationPyrazole Carboxylic AcidDrug-like properties researchgate.net
Chemical Similarity SearchN-aryl-β-alanine derivativesNovelty, potential biological activities researchgate.net
Pharmacophore FeaturesPyrazol-3-one derivativesVisualization of screened compounds researchgate.net

Reactivity and Chemical Transformations of 2 1h Pyrazol 3 Yl Acetohydrazide

Cyclization Reactions to Form Fused Heterocyclic Systems

The hydrazide functional group in 2-(1H-pyrazol-3-yl)acetohydrazide is a key synthon for the construction of various five-membered heterocyclic rings. Through intramolecular cyclization reactions with appropriate one-carbon electrophiles, it can be readily converted into 1,2,4-triazoles and 1,3,4-oxadiazoles.

The synthesis of 1,2,4-triazole (B32235) derivatives from this compound can be achieved through a multi-step process. A common method involves the reaction of the hydrazide with carbon disulfide in a basic medium, such as ethanolic potassium hydroxide, to form a dithiocarbazate salt. uobaghdad.edu.iq This intermediate can then be cyclized in the presence of hydrazine (B178648) hydrate (B1144303) to yield the corresponding 4-amino-1,2,4-triazole-3-thiol. uobaghdad.edu.iqacs.orgnih.gov

Another pathway to 1,2,4-triazoles involves the conversion of a 1,3,4-oxadiazole (B1194373) precursor. For instance, 5-pyridin-4-yl-1,3,4-oxadiazole-2-thiol, synthesized from isonicotinic acid hydrazide and carbon disulfide, can be treated with hydrazine hydrate to yield 4-amino-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol. nih.gov This suggests that the pyrazole--substituted oxadiazole can be similarly converted. The general reaction scheme for the formation of 1,2,4-triazoles is presented in Table 1.

Table 1: Synthesis of 1,2,4-Triazoles from Hydrazides

Starting Material Reagents Intermediate Product
This compound 1. CS₂, KOH/EtOH2. N₂H₄·H₂O Potassium dithiocarbazate 4-amino-5-((1H-pyrazol-3-yl)methyl)-4H-1,2,4-triazole-3-thiol

The synthesis of 1,3,4-oxadiazoles from this compound is a well-established transformation. openmedicinalchemistryjournal.com One of the most direct methods is the reaction of the hydrazide with carbon disulfide in an alkaline solution, which upon heating, undergoes cyclization to form the corresponding 5-substituted-1,3,4-oxadiazole-2-thiol. uobaghdad.edu.iqimpactfactor.org The proposed mechanism involves the nucleophilic attack of the hydrazide nitrogen on the carbon disulfide, followed by intramolecular cyclization and elimination of hydrogen sulfide. impactfactor.org

Alternatively, oxidative cyclization of hydrazones, which are formed by the condensation of the hydrazide with various aldehydes, can lead to 2,5-disubstituted-1,3,4-oxadiazoles. researchgate.netnih.gov This reaction is often carried out using an oxidizing agent such as chloramine-T or lead oxide. researchgate.net A summary of synthetic routes to 1,3,4-oxadiazoles is provided in Table 2.

Table 2: Synthesis of 1,3,4-Oxadiazoles from this compound

Reagent Conditions Product
Carbon disulfide KOH, EtOH, reflux 5-((1H-pyrazol-3-yl)methyl)-1,3,4-oxadiazole-2-thiol
Aromatic aldehydes, then Lead dioxide Reflux in ethanol (B145695), then stirring with PbO₂ in acetic acid 2-((1H-pyrazol-3-yl)methyl)-5-aryl-1,3,4-oxadiazole

While the pyrazole (B372694) ring is already present in the starting material, the hydrazide moiety can participate in the formation of a second pyrazole-based ring system, such as pyrazolones or pyrazolidinones. The synthesis of pyrazolones generally involves the condensation of a hydrazine with a β-ketoester. orientjchem.org In the context of this compound, it could theoretically react with a β-ketoester to form a hydrazone, which could then undergo cyclization to form a pyrazolone (B3327878) derivative, although this specific application is not extensively documented for this particular hydrazide.

The formation of pyrazolidinones typically proceeds through the reaction of a hydrazine with an α,β-unsaturated ester. scispace.comresearchgate.net The reaction of this compound with an acrylate, for example, would be expected to yield a 1-acyl-pyrazolidin-3-one derivative. This reaction proceeds via a Michael addition of the hydrazine to the unsaturated ester, followed by intramolecular cyclization.

Condensation with Carbonyl Compounds for Schiff Base Formation

The reaction of this compound with aldehydes and ketones leads to the formation of Schiff bases, also known as hydrazones. researchgate.net This condensation reaction is a fundamental transformation of the hydrazide group, where the nucleophilic nitrogen of the hydrazide attacks the electrophilic carbonyl carbon, followed by the elimination of a water molecule. ekb.eg The resulting Schiff bases are often stable, crystalline solids and serve as important intermediates in the synthesis of other heterocyclic compounds, such as 1,3,4-oxadiazoles, through subsequent cyclization reactions. uobaghdad.edu.iq The general reaction for Schiff base formation is outlined in Table 3.

Table 3: Schiff Base Formation from this compound

Carbonyl Compound Conditions Product
Aromatic Aldehyde (e.g., Benzaldehyde) Ethanol, reflux N'-benzylidene-2-(1H-pyrazol-3-yl)acetohydrazide

Functionalization at the Hydrazide Nitrogen Atom

The nitrogen atoms of the hydrazide moiety in this compound are nucleophilic and can be functionalized through various reactions. For instance, the reaction of Schiff bases derived from this hydrazide with formaldehyde (B43269) and a secondary amine, such as morpholine, can lead to the formation of Mannich bases. acs.org This reaction introduces a new substituent at the amide nitrogen of the hydrazide.

Derivatives with Bridging Moieties

The bifunctional nature of this compound allows for the synthesis of derivatives containing bridging moieties, which can link two pyrazole units or connect the pyrazole to another heterocyclic system. For example, the reaction of the corresponding triazole-thiol with an alkyl dihalide could potentially lead to a bridged bis-triazole derivative. While specific examples originating from this compound are not prevalent in the literature, the fundamental reactivity of the derived heterocyclic systems, such as triazoles and oxadiazoles, suggests the feasibility of such transformations.

Coordination Chemistry of 2 1h Pyrazol 3 Yl Acetohydrazide and Its Derivatives

Ligand Design and Synthesis for Metal Complexation

The design of ligands based on the 2-(1H-pyrazol-3-yl)acetohydrazide framework is a strategic process aimed at creating molecules with specific coordination preferences and functionalities. The pyrazole (B372694) ring itself is a stable, aromatic system with two adjacent nitrogen atoms, one of which is a Brønsted acid (NH) and the other a Schiff-base type nitrogen, making it an excellent coordination unit. nih.govnih.gov The acetohydrazide group (-CH2CONHNH2) introduces additional carbonyl oxygen and hydrazinic nitrogen atoms, which can participate in chelation, often leading to the formation of stable five- or six-membered rings with a metal center. nih.gov

The synthesis of pyrazole-containing ligands is often straightforward. A common and well-established method is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. mdpi.com This approach allows for the introduction of various substituents onto the pyrazole ring, thereby tuning the steric and electronic properties of the resulting ligand. mdpi.com

For instance, a derivative ligand, N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide (L1), was synthesized by refluxing (Z)-4-(2-oxopropylidene)-4,5-dihydro-1H-1,5-benzodiazepin-2(3H)-one with a stoichiometric amount of hydrazine hydrate (B1144303) in ethanol (B145695). nih.gov This method exemplifies how more complex functionalities can be incorporated starting from elaborated precursors. Another synthetic strategy involves the reaction of 2-(p-tolylamino)acetohydrazide with 5-hydroxy-4-oxo-4H-pyran-3-carbaldehyde in ethanol to produce N'-((5-hydroxy-4-oxo-4H-pyran-3-yl)methylene)-2-(p-tolylamino)acetohydrazide. nih.gov

The modification of the core structure is a key aspect of ligand design. By introducing different functional groups on the pyrazole ring or the acetohydrazide backbone, researchers can influence the ligand's solubility, electronic properties, and ultimately, the geometry and reactivity of the resulting metal complexes. nih.govijirset.com Pincer-type ligands, such as 2,6-bis(1H-pyrazol-3-yl)pyridines, which rigidly hold two protic pyrazole groups in a trans orientation, have been a focus of significant research for creating well-defined coordination environments. nih.gov

Ligand/Derivative Synthetic Precursors Reaction Conditions Reference
Polysubstituted pyrazoles1,3-Diketones, Hydrazine derivativesCyclocondensation mdpi.com
1-Aryl-3,4,5-substituted pyrazoles1,3-Diketones, ArylhydrazinesN,N-dimethylacetamide, Room Temperature mdpi.com
N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide (L1)(Z)-4-(2-oxopropylidene)-4,5-dihydro-1H-1,5-benzodiazepin-2(3H)-one, Hydrazine hydrateEthanol, Reflux nih.gov
N'-((5-hydroxy-4-oxo-4H-pyran-3-yl)methylene)-2-(p-tolylamino)acetohydrazide (H2L)2-(p-tolylamino)acetohydrazide, 5-hydroxy-4-oxo-4H-pyran-3-carbaldehydeAbsolute ethanol, Room Temperature nih.gov
2-(5-fluoro-2-methyl-1H-inden-3-yl)-N'-((3-fluorophenyl)(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)methylene)acetohydrazide4-(3-fluorobenzoyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, 2-(5-fluoro-2-methyl-1H-inden-3-yl)acetohydrazideAlcohol, Reflux ijirset.com

Metal Complex Formation and Characterization

This compound and its derivatives readily form complexes with a wide range of transition metal ions. The formation of these complexes typically involves reacting the ligand with a suitable metal salt in an appropriate solvent, such as ethanol or methanol (B129727). ijirset.comsemanticscholar.org The resulting complexes are often colored solids, stable at room temperature, and soluble in polar organic solvents like DMSO and DMF. nih.govbohrium.com

The coordination mode of the ligand is crucial and can vary depending on the specific derivative, the metal ion, and the reaction conditions. The hydrazone moiety (-C=N-NH-C=O) can exist in keto-amine and enol-imine tautomeric forms, which influences its coordination behavior. nih.gov In many cases, the ligand acts as a bidentate or tridentate chelating agent. For example, in complexes with N′-[(Z)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide, coordination occurs through the pyrazolone (B3327878) ring's enolic oxygen, the azomethine nitrogen, and the hydrazide side chain's carbonyl oxygen. nih.gov In other instances, coordination has been observed through the nitrogen and oxygen atoms of the amino and carbonyl groups of the hydrazide moiety. researchgate.net

A comprehensive suite of analytical and spectroscopic techniques is employed to characterize these metal complexes.

Elemental Analysis confirms the stoichiometry of the metal-ligand complex. ijirset.combohrium.com

Molar Conductance measurements in solvents like DMSO are used to determine whether the complexes are electrolytic or non-electrolytic in nature. Low molar conductivity values typically indicate non-electrolytic complexes where the anions are coordinated to the metal center. nih.govresearchgate.net

Infrared (FT-IR) Spectroscopy is invaluable for identifying the ligand's donor atoms involved in coordination. A shift in the vibrational frequencies of key functional groups, such as the C=O (carbonyl), C=N (azomethine), and N-H bands, upon complexation provides direct evidence of their participation in bonding to the metal ion. nih.govresearchgate.net For instance, a shift of the ν(C=O) band to lower frequencies in the complex's spectrum compared to the free ligand suggests coordination through the carbonyl oxygen. nih.gov

Electronic (UV-Vis) Spectroscopy provides information about the geometry of the metal complexes. The d-d transitions observed in the visible region are characteristic of the coordination environment around the metal ion (e.g., octahedral, tetrahedral, or square planar). bohrium.comresearchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR) is used to characterize the ligands and, in the case of diamagnetic complexes, to further elucidate the coordination mode by observing shifts in the proton and carbon signals upon complexation. nih.govijirset.combohrium.com

Magnetic Susceptibility measurements at room temperature help determine the magnetic properties (paramagnetic or diamagnetic) of the complexes, which provides insight into the number of unpaired electrons and the geometry of the metal center. ijirset.com

Thermogravimetric Analysis (TGA) is used to study the thermal stability of the complexes and to identify the presence of coordinated or lattice solvent molecules. bohrium.comekb.eg

Complex Metal Ion Coordination Geometry Characterization Techniques Reference
[Ni(Lp)₂(CH₃OH)₂]Cl₂Ni(II)Distorted OctahedralX-ray Crystallography, Elemental Analysis semanticscholar.org
Complexes of L¹Co(II), Ni(II), Cu(II)Octahedral / Square PlanarElemental Analysis, Molar Conductance, IR, UV-Vis nih.gov
Complexes of L²Mn(II), Co(II), Ni(II), Cu(II), Cd(II)Octahedral / Square PlanarElemental Analysis, IR, UV-Vis, TGA researchgate.net
Complexes of FI3FMPPHCo(II), Ni(II)-Elemental Analysis, IR, Magnetic Susceptibility ijirset.com
[Cd(L1)₂Cl₂]Cd(II)OctahedralX-ray Crystallography, Spectroscopy nih.gov

Lp = 4-hydroxy-4-phenylbut-3-en-2-ylidene)acetohydrazid; L¹ = N′-[(Z)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide; L² = 2-(3-amino-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)aceto-hydrazide; FI3FMPPH = 2-(5-fluoro-2-methyl-1H-inden-3-yl)-N'-((3-fluorophenyl)(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)methylene)acetohydrazide; L1 = N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide

Structural Analysis of Metal-Ligand Complexes via X-ray Crystallography

Single-crystal X-ray diffraction is the most definitive method for elucidating the precise three-dimensional structure of metal-ligand complexes. It provides unambiguous information on bond lengths, bond angles, coordination geometry, and intermolecular interactions within the crystal lattice.

Numerous studies have successfully employed this technique to characterize complexes of this compound derivatives. For example, the crystal structure of a mononuclear Ni(II) complex, [Ni(Lp)₂(CH₃OH)₂]Cl₂, revealed a six-coordinate, distorted octahedral geometry. semanticscholar.org In this structure, the nickel ion is bonded to two nitrogen and two oxygen atoms from two bidentate pyrazole-derived ligands (Lp), with the remaining two coordination sites occupied by oxygen atoms from methanol molecules. semanticscholar.org

In another study, a series of mononuclear complexes involving N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide (L1) with Cd(II), Cu(II), and Fe(II) were structurally characterized. nih.gov The X-ray analysis of [Cd(L1)₂Cl₂] and Cu(L1)₂ (C₂H₅OH)₂₂ showed that the central metal ion is coordinated by two L1 ligands, with the coordination sphere completed by either two chloride anions or two ethanol molecules, respectively, resulting in octahedral geometries. nih.gov

The structural analysis of N′-[(Z)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide (HL1) itself, before complexation, showed it to be a nonplanar molecule existing in the keto-amine form, with intermolecular hydrogen bonding creating a seven-membered ring system. nih.gov Such insights into the ligand's solid-state structure are crucial for understanding its subsequent coordination behavior. The crystal structure of 4-acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone (Ampp-Ph) was also determined, crystallizing in a triclinic system. bohrium.com

Compound/Complex Crystal System Space Group Key Structural Features Reference
[Ni(Lp)₂(CH₃OH)₂]Cl₂--Distorted octahedral Ni(II) center, bidentate ligand coordination. semanticscholar.org
[Cd(L1)₂Cl₂]--Octahedral Cd(II) center, two L1 ligands and two Cl⁻ anions. nih.gov
Cu(L1)₂(C₂H₅OH)₂₂--Octahedral Cu(II) center, two L1 ligands and two ethanol molecules. nih.gov
Ampp-PhTriclinicP-1- bohrium.com
2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-hydroxyimino-N′-[1-(pyridin-2-yl)ethylidene]acetohydrazide--Dihedral angle between acetohydrazide plane and pyrazole ring is 81.62 (6)°. researchgate.net

Lp = 4-hydroxy-4-phenylbut-3-en-2-ylidene)acetohydrazid; L1 = N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide; Ampp-Ph = 4-acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone

Mechanistic Studies of Catalytic Applications of Metal Complexes

Metal complexes derived from pyrazole-based ligands, including those related to this compound, have shown significant promise as catalysts in a variety of organic transformations. The protic N-H group on the pyrazole ring can play a crucial role in catalysis, often participating in proton-transfer steps or acting as a hydrogen-bond donor to activate substrates, leading to bifunctional catalysis where both the metal center and the ligand are involved in the catalytic cycle. nih.govresearchgate.net

The protic nature of pyrazole ligands is central to these mechanisms. Pincer-type complexes with 2,6-bis(1H-pyrazol-3-yl)pyridine (LH₂) ligands have been studied extensively. These complexes can undergo stepwise and reversible deprotonation, allowing them to act as reservoirs for protons and electrons. nih.gov For example, the deprotonation of a ruthenium(II) complex ligated by a tBu-substituted pincer ligand (tBuLH₂) leads to a pyrazole–pyrazolato complex, demonstrating the ligand's active participation in reactions. nih.gov

Furthermore, the field of visible-light photoredox catalysis has utilized transition metal complexes to facilitate single-electron transfer (SET) processes. acs.org While not exclusively focused on pyrazole acetohydrazides, the principles are broadly applicable. The catalytic cycle often involves the photoexcitation of a metal complex (e.g., of Ru or Ir), which then engages in electron transfer with an organic substrate to generate radical intermediates, enabling transformations that are difficult to achieve through traditional thermal methods. acs.org Mechanistic studies in this area focus on identifying the catalytically generated intermediates and understanding the quenching pathways of the photocatalyst. acs.org

Catalytic Reaction Catalyst Proposed Mechanistic Feature Reference
Redox Isomerization of Allylic Alcohols[Ru(η³:η³-C₁₀H₁₆)Cl₂(pyrazole)]Bifunctional catalysis, outer-sphere hydrogen transfer, involvement of aqua complexes. researchgate.net
Hydrosilylation of AldehydesCobalt complex with 1,3-bis(2-pyridylimino)isoindolate ligandCleavage of binuclear bond to form a mononuclear active species. acs.org
Various TransformationsProtic Pyrazole ComplexesMetal-ligand cooperation, reversible deprotonation of pyrazole N-H. nih.gov
α-Arylation of α-Amino CarbonylsVisible Light Photoredox CatalystsSingle-electron transfer (SET) from photoexcited catalyst to substrate. acs.org

Supramolecular Assemblies Involving Metal Centers

The ability of this compound derivatives and their metal complexes to form ordered, higher-dimensional structures through non-covalent interactions is a key area of research. These supramolecular assemblies are constructed through interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. nih.govmdpi.com The directionality and specificity of the pyrazole N-H group and the carbonyl C=O group make them excellent candidates for forming predictable hydrogen-bonded networks. researchgate.net

X-ray crystallographic analyses have revealed intricate supramolecular architectures in the solid state. For instance, mononuclear complexes of N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide (L1) with Cd(II), Cu(II), and Fe(II) self-assemble into 1D and 2D supramolecular structures through various hydrogen bonding interactions. nih.gov Similarly, the crystal structure of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxyimino-N′-[1-(pyridin-2-yl)ethylidene]acetohydrazide shows that molecules are connected by N—H···O and O—H···N hydrogen bonds, forming supramolecular chains. researchgate.net

In complexes based on a bis-pyrazole-bis-acetate ligand, C–H···O hydrogen bonds involving the pyrazole's methyl group and the acetate's carbonyl oxygen can facilitate the formation of 1D hydrogen-bonded chains. mdpi.com These primary chains can then further interact through π-π stacking or other weak interactions to build up more complex 2D or 3D networks. mdpi.com The design of tritopic, tetratopic, and pentatopic ligands based on pyrazole and hydrazide moieties has led to the formation of discrete polynuclear complexes and molecular grids, showcasing the power of programmed self-assembly. acs.org

Compound/Complex Supramolecular Interaction(s) Resulting Architecture Reference
[Cd(L1)₂Cl₂], Cu(L1)₂(C₂H₅OH)₂₂Hydrogen Bonding1D and 2D Supramolecular Architectures nih.gov
2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-hydroxyimino-N′-[1-(pyridin-2-yl)ethylidene]acetohydrazideN—H···O, O—H···N Hydrogen BondsSupramolecular Chains researchgate.net
Bis-pyrazole-bis-acetate Ligand ComplexesC–H···O Hydrogen Bonding, C–H···π, π-π Stacking1D Chains, 2D Sheets mdpi.com
Polynuclear Mn ComplexesCoordination to polytopic hydrazone ligandsDiscrete polynuclear nanorods acs.org

Structure Activity Relationship Sar Studies of 2 1h Pyrazol 3 Yl Acetohydrazide Derivatives

Influence of Substituent Position and Electronic Properties on Biological Activity Profiles

The biological activity of 2-(1H-pyrazol-3-yl)acetohydrazide derivatives is profoundly influenced by the nature, position, and electronic properties of substituents on the pyrazole (B372694) and phenyl rings. Research has consistently shown that even minor modifications can lead to significant changes in efficacy and selectivity.

Key Research Findings:

Electronic Effects: The electronic nature of substituents plays a critical role. Studies on various pyrazole derivatives have demonstrated that the presence of electron-withdrawing groups (EWGs) often enhances biological activities such as antimicrobial and anticancer effects. For instance, in a series of acetohydrazide-linked pyrazole derivatives, compounds bearing EWGs showed greater antimicrobial potential compared to those with other groups. researchgate.net This trend is also observed in other pyrazole-based compounds, where EWGs like nitro and fluoro groups, particularly at the para position of a phenyl ring, lead to more potent inhibitory effects on enzymes. mdpi.com The introduction of halogen atoms like chlorine or bromine to an isatin (B1672199) scaffold attached to a pyrazoline-thiazolidinone system was found to increase antitumor activity by a significant margin. nih.gov

Lipophilicity: Substituents that increase lipophilicity can enhance the ability of a compound to penetrate cell membranes. Chlorophenyl-substituted pyrazolone (B3327878) derivatives demonstrated superior anticancer activity, which was attributed to the chlorophenyl groups enhancing the molecule's lipophilicity and facilitating cell membrane penetration. bibliotekanauki.pl

Positional Isomerism: The position of substituents is a determining factor for activity. SAR analyses have revealed that the anticancer activity of certain pyrazoline-substituted thiazolones is sensitive to the substituent's location. nih.gov For some pyrazole-tetrazole hybrids, the para position on a phenyl ring is more favorable for activity than the ortho or meta positions. mdpi.com

Nature of Substituent: The type of group substituted on the pyrazole ring directly impacts the biological profile. In one study, replacing a phenyl group with smaller alkyl groups like methyl or benzyl (B1604629) decreased inhibitory activity against meprin α, while a bulkier cyclopentyl group maintained similar activity. nih.gov In another series of pyrazole-phthalazine hybrids designed as α-glucosidase inhibitors, a detailed SAR study established that the type of substituent on the aryl rings connected to the pyrazole was crucial for the inhibitory potential. d-nb.info

Table 1: Influence of Substituents on the Biological Activity of Pyrazole Derivatives

Lead Scaffold Substituent (R-group) & Position Electronic Property Observed Biological Activity Reference
Acetohydrazide Pyrazole Electron-withdrawing group (e.g., -Cl, -F) on phenyl ring Electron-Withdrawing Enhanced antimicrobial activity researchgate.net
Pyrazole-Thiazolidinone-Isatin Halogen (Br or Cl) at 5-position of isatin Electron-Withdrawing Potentiation of antitumor activity nih.gov
Pyrazole-Thiazolidinone -Cl, -NO2, or -OH at para-position of benzene (B151609) ring Electron-Withdrawing/Donating 2-4 fold potentiation of antimicrobial activity nih.gov
3,5-Diphenylpyrazole Methyl or Benzyl at position 3(5) Electron-Donating Decrease in meprin α inhibitory activity nih.gov
3,5-Diphenylpyrazole Cyclopentyl at position 3(5) Non-aromatic, Bulky Similar meprin α inhibitory activity to parent nih.gov
Chlorophenyl-Pyrazolone Chlorophenyl groups Electron-Withdrawing, Lipophilic Superior antiproliferative activity bibliotekanauki.pl

Conformational Preferences and their Impact on Molecular Recognition

The three-dimensional structure (conformation) of a molecule is paramount for its interaction with a biological target. For this compound derivatives, the flexibility around the acetohydrazide linker and the orientation of the pyrazole ring and its substituents dictate how the molecule fits into a receptor's binding pocket.

Molecular recognition, the specific binding between a ligand and its receptor, is often governed by an "induced-fit" mechanism where both molecules may undergo conformational changes to achieve optimal binding. nih.gov Studies suggest that a slight conformational mismatch between a ligand and its primary target can sometimes improve binding selectivity, acting as a form of "conformational proofreading." nih.gov

Key Research Findings:

Rotational Isomers (Rotamers): The N-acylhydrazone moiety, which is structurally related to the acetohydrazide group, is known to exist as a mixture of conformational isomers (rotamers) in solution due to restricted rotation around the C-N and N-N bonds. mdpi.com These conformers, often designated as synperiplanar (sp) and antiperiplanar (ap), can have different energies and populations, which can affect their binding affinity to a target. mdpi.com The presence and stability of these rotamers are influenced by solvent, temperature, and the nature of the substituents.

Ring Conformation: The pyrazole ring itself is generally planar, but in fused or highly substituted systems, it can adopt specific conformations. For example, in some dihydro-1H-pyrazol-1-yl)thiazole derivatives, the pyrazoline ring adopts an envelope conformation. mdpi.com

Induced Fit and Target Conformation: Ligand binding can induce conformational changes in the target protein. Certain pyrazolopyrimidine inhibitors have been shown to bind to the "DFG-out" (inactive) conformation of kinases like c-Src, a conformation that is typically unfavorable for this specific kinase. nih.gov This demonstrates that small molecules can overcome energy barriers to select for and stabilize specific protein conformations, a key principle in designing conformation-specific inhibitors. The C-terminal region of some proteins has also been shown to play a role in molecular recognition by regulating the flexibility and accessibility of the active site. nsf.gov

Table 2: Conformational Features of Pyrazole Acetohydrazide-Related Scaffolds

Structural Feature Conformational Aspect Method of Observation Impact on Molecular Recognition Reference
N-Acylhydrazone Linker Existence of synperiplanar (sp) and antiperiplanar (ap) rotamers NMR Spectroscopy Different rotamers present distinct 3D shapes for receptor binding. mdpi.com
Pyrazoline Ring Envelope conformation X-ray Crystallography Defines the spatial arrangement of substituents attached to the ring. mdpi.com
Benzylidene Acetohydrazide Stabilization by intra- and intermolecular hydrogen bonds X-ray Crystallography, DFT Locks the molecule into a specific, potentially bioactive, conformation. researchgate.net
Pyrazolopyrimidine Core Induction of "DFG-out" conformation in target kinase X-ray Crystallography Demonstrates the ability of the ligand to select for a specific protein state. nih.gov

Pharmacophore Elucidation and Optimization Strategies

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) in a molecule that is responsible for its biological activity. Once a pharmacophore model is established, it serves as a blueprint for designing new, more potent, and selective compounds.

Key Research Findings and Strategies:

Pharmacophore Modeling: For various pyrazole derivatives, pharmacophore models have been successfully developed. A ligand-based pharmacophore model for certain antimicrobial pyrazole-hydrazones highlighted the key features required for their activity. researchgate.net Similarly, pharmacophore modeling has been applied in the development of pyrazole-dimedone hybrids. mdpi.com These models typically identify key features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, and their precise spatial relationships.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. 2D-QSAR studies on 1H-pyrazole-1-carbothioamide derivatives identified specific molecular descriptors (e.g., those related to the adjacency and distance matrices) that were highly correlated with EGFR kinase inhibitory activity. acs.org Such models are invaluable for predicting the activity of newly designed compounds before their synthesis, thereby streamlining the drug discovery process. acs.orgresearchgate.net

Rational Design and Optimization: Based on SAR, QSAR, and pharmacophore models, new compounds can be rationally designed. For example, after a QSAR model identified key structural requirements for EGFR kinase inhibition, eleven new compounds with predicted high potency were designed. acs.org Molecular docking studies are often used in conjunction with these models to visualize how the designed compounds might bind to the active site of the target protein, further refining the optimization process. researchgate.netacs.org

Table 3: Pharmacophore and Optimization Strategies for Pyrazole Derivatives

Strategy Application Example Key Findings / Outcome Reference
Pharmacophore Elucidation Antimicrobial pyrazole-hydrazones A ligand-based model identified key features (H-bond donors/acceptors, hydrophobic sites) for antimicrobial activity. researchgate.net
2D-QSAR Modeling 1H-Pyrazole-1-carbothioamide derivatives as EGFR inhibitors Identified adjacency distance matrix descriptors as crucial for activity; used to design 11 new potent compounds. acs.org
Molecular Hybridization Pyrazole-benzofuran hybrids as α-glucosidase inhibitors Combining pharmacophores led to compounds with improved affinity and efficacy against the target enzyme. nih.gov
Rational Design Pyrazole-based PIM-1 kinase inhibitors Synthesis of pyrazolyl nicotinonitrile derivatives based on known active scaffolds, leading to potent inhibitors. rsc.org

Academic Research Applications and Mechanistic Insights

Enzyme Inhibition Mechanisms

The core structure of 2-(1H-pyrazol-3-yl)acetohydrazide serves as a versatile pharmacophore, leading to the development of derivatives that can inhibit several key enzymes involved in metabolic and inflammatory pathways.

α-Glucosidase and α-Amylase Inhibition Mechanisms

Derivatives based on the pyrazole (B372694) and hydrazide framework have been identified as potent inhibitors of α-glucosidase and α-amylase, enzymes crucial for carbohydrate digestion. nih.govnih.gov Inhibition of these enzymes is a key therapeutic strategy for managing postprandial hyperglycemia. nih.govresearchgate.net The mechanism of inhibition often involves the interaction of the pyrazole ring and the hydrazide moiety with the active sites of these enzymes. researchgate.netplos.org

Kinetic studies on various pyrazole derivatives have revealed different modes of inhibition. For instance, some pyrazole-glucose hybrids act as competitive inhibitors of α-glucosidase, suggesting they bind to the same active site as the natural substrate. researchgate.net Molecular docking studies support this, showing the pyrazole moiety is crucial for this interaction. researchgate.net Other related compounds, such as imidazo[1,2-a]pyridine (B132010) derivatives, have shown both competitive and noncompetitive inhibition against α-glucosidase. researchgate.net Similarly, thiazole-clubbed hydrazones have been found to be uncompetitive inhibitors of α-amylase. plos.org The inhibitory concentration (IC₅₀) values for these derivatives often demonstrate significantly higher potency compared to the standard drug, acarbose. nih.govresearchgate.netresearchgate.net

Table 1: α-Glucosidase and α-Amylase Inhibition by Pyrazole-Related Derivatives

Derivative ClassTarget EnzymeIC₅₀ Value (μM)Inhibition TypeReference
5-Aryl Pyrazole-Glucose Hybridsα-Glucosidase0.5 - 438.6Competitive researchgate.net
Cyanoacetohydrazide-1,2,3-triazolesα-Glucosidase1.00 - 271.17Not Specified researchgate.net
1,2,4-Triazole-bis-Hydrazonesα-Glucosidase1.10 - 30.40Not Specified nih.gov
1,2,4-Triazole-bis-Hydrazonesα-Amylase0.70 - 35.70Not Specified nih.gov
Thiazole-Appended Hydrazonesα-Amylase0.23 - 0.5Uncompetitive plos.org
Imidazo[1,2-a]pyridine-Thiadiazolesα-GlucosidaseKᵢ = 6.09 - 119.80Competitive/Noncompetitive researchgate.net

Xanthine (B1682287) Oxidase Inhibition Mechanisms

Xanthine oxidase (XO) is a critical enzyme in purine (B94841) metabolism that catalyzes the conversion of hypoxanthine (B114508) and xanthine to uric acid. acs.org Pyrazole-containing structures are recognized as effective XO inhibitors. acs.org The mechanism often involves the pyrazole ring mimicking the purine structure of the natural substrate, xanthine.

Research has shown that pyrazole derivatives can act as non-purine inhibitors of XO. acs.org Kinetic analyses frequently reveal a mixed-type inhibition pattern, indicating that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. Molecular docking and crystallographic studies have provided detailed insights, showing that inhibitors like oxipurinol, which contains a pyrazole ring, coordinate directly with the molybdenum atom at the enzyme's active site. This interaction, along with hydrogen bonds to key amino acid residues like glutamate (B1630785) and arginine, is essential for the inhibitory effect.

Table 2: Xanthine Oxidase Inhibition by Pyrazole Derivatives

Derivative ClassIC₅₀ Value (μM)Inhibition TypeReference
3,5-Diaryl-4,5-dihydro-1H-pyrazole carbaldehydes9.32 - 10.03Not Specified acs.org
Pyrazole-based 1,3,4-oxadiazoles72.4Not Specified
N-(1,3-diaryl-3-oxopropyl)amides2.45Not Specified
Triazole-substituted Benzonitriles6.7Mixed

N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibition Mechanisms

N-Acylethanolamine-hydrolyzing acid amidase (NAAA) is a lysosomal enzyme that degrades bioactive lipids like N-palmitoylethanolamine (PEA), an endogenous anti-inflammatory and analgesic compound. Inhibition of NAAA is a therapeutic strategy to increase local PEA levels and counter inflammation. While research on this compound itself is limited in this context, novel classes of pyrazole-containing compounds have emerged as potent NAAA inhibitors. nih.gov

One such class is the pyrazole azabicyclo[3.2.1]octane sulfonamides. These compounds have been found to inhibit human NAAA with a non-covalent mechanism of action, distinguishing them from other covalent inhibitors. nih.gov Structure-activity relationship (SAR) studies led to the discovery of derivatives with low nanomolar inhibitory activity (IC₅₀ = 0.042 μM). nih.gov The inhibition is achieved without a reactive chemical moiety, instead relying on specific interactions within the enzyme's binding pocket. acs.org This non-covalent interaction prevents the binding of activity-based probes to the catalytic cysteine (Cys126) of the enzyme, highlighting the pyrazole scaffold's potential in designing stable and effective NAAA inhibitors. acs.org

Cyclooxygenase-2 (COX-2) Inhibition Mechanisms

Cyclooxygenase-2 (COX-2) is an enzyme that mediates inflammatory and pain responses. Selective inhibition of COX-2 over its isoform, COX-1, is a desirable trait for anti-inflammatory drugs to reduce gastrointestinal side effects. The pyrazole ring is a key structural feature in several selective COX-2 inhibitors, including the well-known drug celecoxib (B62257). Derivatives of this compound have been designed based on this principle.

The mechanism of selective COX-2 inhibition relies on the structural differences between the COX-1 and COX-2 active sites. The COX-2 active site possesses a polar side pocket that is absent in COX-1. Pyrazole-based inhibitors are designed to fit into this larger active site and form specific interactions, such as hydrogen bonds, with residues in this side pocket, which accounts for their selectivity. Research on various pyrazole hybrids has yielded compounds with potent COX-2 inhibitory activity (IC₅₀ values in the low nanomolar range) and high selectivity indices (SI). For example, thymol-pyrazole hybrids have shown COX-2 inhibition nearly equal to celecoxib with a high selectivity index.

Table 3: COX-2 Inhibition by Pyrazole Derivatives

Derivative ClassCOX-2 IC₅₀ (μM)Selectivity Index (SI)Reference
1,2,3-Triazole-Benzenesulfonamide Hybrids0.04 - 0.11up to 329
Pyrazole-Pyrazoline HybridsNot SpecifiedHigh
Thymol-Pyrazole Hybrids0.043 - 0.068151 - 316
Diaryl Pyrazole Derivatives0.26192.3

Antimicrobial Action Mechanisms (Antibacterial, Antifungal)

The pyrazole nucleus is a versatile scaffold found in compounds with a broad spectrum of antimicrobial activities.

Cellular Target Modulation

The antimicrobial action of pyrazole-based compounds stems from their ability to modulate various cellular targets essential for microbial survival. Hybrid molecules containing pyrazole and other heterocyclic rings, such as 1,2,3-triazole, have been designed as multi-target agents to combat drug resistance.

The mechanisms of action are diverse and involve the inhibition of critical bacterial enzymes. These include DNA gyrase, which is necessary for DNA replication, and dihydrofolate reductase, an enzyme vital for nucleotide synthesis. Furthermore, some pyrazole derivatives can target and disrupt the integrity of the bacterial cell membrane or interfere with DNA polymerase, thereby affecting cell division. In fungi, pyrazole-containing agents have been designed to target enzymes like sterol 14-α-demethylase, which is crucial for the synthesis of ergosterol, a key component of the fungal cell membrane. The ability to interact with multiple targets makes this class of compounds promising for the development of new antimicrobial agents.

Cell Membrane Disruption

The ability of certain pyrazole derivatives to disrupt microbial cell membranes is a key aspect of their antimicrobial action. This disruption can lead to the leakage of essential cellular components and ultimately cell death. The proposed mechanism involves direct interactions with the components of the cell membrane or interference with membrane-associated proteins. For instance, some hydrazone derivatives of naphthyl-substituted pyrazoles are believed to exert their potent antibacterial effects by disrupting the bacterial cell membrane. Similarly, the antifungal activity of some coumarin (B35378) derivatives, which share structural similarities, is also attributed to the disruption of the fungal cell membrane. The introduction of specific structural features, such as nitrogen atoms and azomethane (B1219989) groups, may enhance membrane permeability, thereby increasing the compound's efficacy.

Antiproliferative Activity Mechanisms

The antiproliferative properties of pyrazole derivatives are multifaceted, often involving the induction of programmed cell death, known as apoptosis, and damage to cellular powerhouses, the mitochondria.

Induction of Apoptosis and Caspase Activation Pathways

A primary mechanism by which pyrazole derivatives exhibit anticancer activity is through the induction of apoptosis. This process is often mediated by the activation of a family of cysteine proteases called caspases. For example, certain 1,3,5-trisubstituted-1H-pyrazole derivatives have been shown to activate pro-apoptotic proteins such as Bax, p53, and crucially, Caspase-3. nih.gov The activation of caspase-3 is a key event in the apoptotic cascade, leading to the cleavage of numerous cellular proteins and culminating in cell death. mdpi.com Studies on other pyrazole derivatives have demonstrated their ability to cause cell cycle arrest, often at the G2/M phase, and trigger apoptosis through caspase-3 activation. fabad.org.trwaocp.org The induction of apoptosis can occur through both extrinsic pathways, involving death receptors like TRAIL, and intrinsic pathways, which are mitochondria-dependent. waocp.org

Mitochondrial Membrane Damage

Mitochondria play a crucial role in the intrinsic pathway of apoptosis. Damage to the mitochondrial membrane is a significant event that can be triggered by some pyrazole derivatives. researchgate.netnih.gov This damage can lead to the dissipation of the mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c into the cytoplasm, which in turn activates the caspase cascade. nih.gov For instance, certain pyrazole derivatives have been observed to induce mitochondrial depolarization as part of their mechanism to trigger apoptosis. nih.gov The ability of these compounds to cause mitochondrial membrane damage underscores their potential as targeted anticancer agents. nih.govd-nb.info

Antioxidant Mechanisms

Several pyrazole-containing hydrazide derivatives have demonstrated notable antioxidant properties. The mechanism behind this activity is often attributed to their ability to donate hydrogen atoms and neutralize free radicals. samipubco.com The presence of functional groups like hydroxyl and hydrazide, along with aromatic rings, contributes to their electron-donating capacity. samipubco.com The conjugated double bond systems within these molecules facilitate the resonance stabilization of the resulting radicals, thereby reducing their reactivity and preventing further oxidative damage. samipubco.com The antioxidant activity is often concentration-dependent, with higher concentrations exhibiting greater radical scavenging capabilities. samipubco.com

Compound TypeAntioxidant Activity MechanismKey Structural Features
Coumarin-Hydrazide DerivativesHydrogen atom donation, resonance stabilization of radicalsHydroxyl and hydrazide groups, aromatic rings, conjugated double bonds samipubco.com
Pyrazole-Hydrazide DerivativesNeutralization of free radicalsHydrazide moiety, pyrazole ring nih.gov
Pyrazoline DerivativesFree radical scavengingVaries with substitution, halogens can enhance activity researchgate.net

Antiparasitic Activity Mechanisms (e.g., Trypanosoma brucei)

Acyl hydrazide derivatives have shown promise as antiparasitic agents, particularly against Trypanosoma brucei, the causative agent of African Sleeping Sickness. nih.gov The primary target for these compounds is often a major cysteine proteinase of the parasite called brucipain. nih.gov Inhibition of this essential enzyme disrupts the parasite's metabolism and replication. Furthermore, some pyrazole-thiadiazole hybrids have demonstrated anti-trypanosomal activity, causing significant phenotypic changes in the parasite, such as the detachment of the flagellum from the parasite body. mdpi.com Zinc complexes of pyrazolone-based hydrazones have also been found to be highly effective against T. brucei, with a proposed mechanism involving the targeting of CTP synthetase, an enzyme crucial for nucleotide metabolism. acs.org

Corrosion Inhibition Mechanisms

Hydrazone derivatives of pyrazoles have been investigated as effective corrosion inhibitors for metals like steel in acidic environments. nih.govresearchgate.net The primary mechanism of action is the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier. nih.govtandfonline.com This adsorption can occur through two main processes: physisorption, which involves electrostatic interactions between the protonated inhibitor and the charged metal surface, and chemisorption, which involves the donation of electrons from heteroatoms (like nitrogen and oxygen) in the inhibitor molecule to the vacant d-orbitals of the metal. tandfonline.com This adsorbed layer acts as a mixed-type inhibitor, hindering both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. nih.govacs.org The effectiveness of the inhibition is typically concentration-dependent, with higher concentrations leading to greater surface coverage and improved corrosion resistance. nih.govresearchgate.net

Inhibitor TypeCorrosion Inhibition MechanismAdsorption Type
Hydrazone DerivativesFormation of a protective barrier on the metal surface nih.govtandfonline.comPhysisorption and Chemisorption tandfonline.com
Pyrazoline DerivativesAdsorption on the metal surface, retarding both anodic and cathodic reactionsPhysisorption and Chemisorption bohrium.com
Pyrazole-based compoundsAdsorption on the metal surface, increasing charge transfer resistance researchgate.netacs.orgLangmuir Adsorption Isotherm (suggests both physical and chemical adsorption) researchgate.netacs.org

Agrochemical Applications (e.g., Plant Growth Regulation, Phytopathogen Control)

The pyrazole nucleus is a well-established pharmacophore in the development of agrochemicals, with various derivatives exhibiting fungicidal, herbicidal, and insecticidal properties. researchgate.net While direct and extensive research on the specific agrochemical applications of this compound is not widely documented, the known biological activities of its structural analogs and derivatives provide significant insights into its potential in agriculture. The combination of the pyrazole ring and the acetohydrazide functional group suggests a promising scaffold for the development of novel plant growth regulators and agents for phytopathogen control.

Plant Growth Regulation

Research into derivatives of pyrazole-containing acetohydrazides has demonstrated their potential to influence plant growth. A notable study focused on novel derivatives of 2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]thio}acetohydrazide, which, although more complex, share the core pyrazole and acetohydrazide moieties. These synthesized compounds exhibited a pronounced stimulating effect on plant growth, with some derivatives showing activity comparable to or exceeding that of the standard heteroauxin. researchgate.net For instance, certain N'-arylideneacetohydrazide derivatives showed growth-stimulating activity ranging from 37.1% to 84.6% relative to heteroauxin. acs.org

Another study exploring compounds with combined pyrazole and pyridazine (B1198779) rings, derived from acetohydrazine, also reported stimulating action on plant growth. researchgate.net These findings suggest that the pyrazole-acetohydrazide scaffold can be a key element in designing new plant growth stimulants. The mechanism of action, while not fully elucidated for this specific class of compounds, may involve interaction with plant hormone pathways, similar to auxins, which are known to regulate cell division and elongation. ekb.eg

Table 1: Plant Growth Stimulating Activity of Selected Pyrazole Acetohydrazide Derivatives researchgate.net

CompoundGrowth-Stimulating Activity (%) (Relative to Heteroauxin)
Compound 7c73.8
Compound 980.3
Compound 360.7
Compound 545.2
Compound 7a56.0

This table presents data for derivatives of a related acetohydrazide to illustrate the potential of the core structure.

Phytopathogen Control

The pyrazole ring is a constituent of numerous commercial fungicides, and the acetohydrazide moiety can serve as a precursor to other biologically active heterocyclic systems like 1,3,4-oxadiazoles, which are also known for their antimicrobial properties. semanticscholar.orgnih.gov Research on novel acetohydrazide-linked pyrazole derivatives has shown their efficacy against various bacterial and fungal strains. researchgate.net For example, certain 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl-methylene acetohydrazide derivatives have demonstrated significant antimicrobial activity. researchgate.net

Furthermore, a series of novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles, which can be synthesized from pyrazole-containing hydrazides, displayed excellent in vitro antibacterial activity against virulent phytopathogenic bacteria such as Xanthomonas oryzae pv. oryzae (Xoo), Xanthomonas axonopodis pv. citri (Xac), and Pseudomonas syringae pv. actinidiae (Psa). nih.gov Some of these compounds exhibited good in vivo protective and curative activities against rice bacterial leaf blight and kiwifruit bacterial canker. nih.gov The proposed antibacterial mechanism involves the disruption of the cell membranes of phytopathogenic bacteria, leading to the leakage of intracellular components. nih.gov

While these studies focus on derivatives, they underscore the potential of the this compound core structure as a starting point for developing new agents to combat plant diseases.

Application as Fluorescent Probes and Dyes

Pyrazole derivatives have garnered significant attention in the field of materials science, particularly for their fluorescent properties. nih.gov These compounds are integral to the development of fluorescent probes, luminescent materials, and dyes. researchgate.net The inherent aromaticity and the presence of nitrogen heteroatoms in the pyrazole ring contribute to its utility as a fluorophore. Although specific studies detailing the fluorescent properties of this compound are limited, the broader class of pyrazole-containing compounds provides a strong basis for its potential in this area.

The synthesis of novel fluorescent derivatives often involves the pyrazole core. For instance, fluorescent 2-{4-[1-(pyridine-2-yl)-1H-pyrazol-3-yl]phenyl}-2H-naphtho[1,2-d] researchgate.netresearchgate.netCurrent time information in Bangalore, IN.triazolyl derivatives have been synthesized and shown to possess good fluorescence quantum yields and thermal stability. researchgate.net The pyrazole unit in these molecules acts as a key component of the fluorophore system.

Furthermore, pyrazoline derivatives, which are structurally related to pyrazoles, are well-known for their strong fluorescence and are used as fluorescent chemosensors for the detection of metal ions. researchgate.net The introduction of different functional groups onto the pyrazole ring can modulate the photophysical properties, such as absorption and emission wavelengths, and quantum yields. The acetohydrazide group in this compound offers a reactive site for further chemical modifications, allowing for the attachment of other chromophores or receptor units to create tailored fluorescent probes. For example, hydrazides can be condensed with aldehydes or ketones to form hydrazones, a class of compounds also investigated for their fluorescent and sensing capabilities.

The development of fluorescent probes based on pyrazole derivatives has been successful for the detection of various analytes, including metal cations like Cu2+, Zn2+, and Al3+, as well as anions and small molecules. nih.gov These probes often operate through mechanisms such as chelation-enhanced fluorescence (CHEF), where the binding of an analyte to the probe enhances its fluorescence intensity. Given the synthetic accessibility and the established fluorescent nature of the pyrazole core, this compound represents a viable building block for the design and synthesis of new fluorescent materials and sensors.

Q & A

Basic Question: What are the established synthetic routes for 2-(1H-pyrazol-3-yl)acetohydrazide?

Methodological Answer:
A common method involves reacting ethyl 2-(1H-pyrazol-3-yl)acetate with hydrazine hydrate in methanol under reflux conditions. This nucleophilic acyl substitution replaces the ethoxy group with a hydrazide moiety. Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of ester to hydrazine) and reaction duration (6–8 hours) . Alternative routes may employ hydrazine derivatives (e.g., substituted hydrazines) to generate structurally diverse analogs.

Basic Question: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms the hydrazide (-NH-NH₂) moiety (δ 8.5–9.5 ppm for NH protons) and pyrazole ring protons (δ 6.5–7.5 ppm) .
  • IR Spectroscopy : Stretching vibrations for C=O (1650–1700 cm⁻¹) and N-H (3200–3350 cm⁻¹) validate the hydrazide group .
  • X-ray Diffraction : Single-crystal analysis resolves regioselectivity in pyrazole substitution and hydrogen-bonding networks (e.g., N-H···O interactions) .

Advanced Question: How can regioselectivity challenges in pyrazole-functionalized hydrazide synthesis be addressed?

Methodological Answer:
Regioselectivity in pyrazole substitution is influenced by steric and electronic factors. For example, using bulky substituents at the pyrazole N1 position directs functionalization to the C3/C5 positions. Computational modeling (DFT) predicts electron density distribution to guide reagent selection . Experimental validation via competitive reactions (e.g., with substituted benzaldehydes) quantifies selectivity ratios .

Advanced Question: What strategies improve yield and purity in large-scale synthesis of this compound derivatives?

Methodological Answer:

  • Catalytic Optimization : Acidic (e.g., acetic acid) or basic (e.g., sodium acetate) catalysts enhance condensation efficiency in hydrazide formation .
  • Purification Techniques : Column chromatography (silica gel, ethyl acetate/hexane eluent) isolates pure products. Recrystallization in ethanol/water mixtures removes unreacted hydrazine .
  • Yield Data : Typical yields range from 60–75%, with impurities (<5%) confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Question: How is this compound evaluated for pharmacological activity?

Methodological Answer:

  • MAO Inhibition Assays : Fluorometric kits measure inhibition of monoamine oxidase isoforms (MAO-A/MAO-B) using kynuramine as a substrate. IC₅₀ values are compared to reference inhibitors (e.g., selegiline) .
  • Actoprotective Screening : Rodent models assess anti-fatigue effects via forced swim tests. Derivatives with 4-chlorobenzylidene substituents show enhanced activity (e.g., 30% latency improvement vs. controls) .

Advanced Question: How to resolve contradictions in reported bioactivity data across structural analogs?

Methodological Answer:
Contradictions often arise from:

  • Structural Variations : Minor substituent changes (e.g., nitro vs. methoxy groups) alter binding affinity. Compare IC₅₀ values of analogs like (E)-N-((2-chloroindol-3-yl)methylene)-2-(7-fluoroquinazolin-4-one-yl)acetohydrazide (IC₅₀ = 9.90 μM) vs. morpholino-substituted derivatives (IC₅₀ = 10.70 μM) .
  • Assay Conditions : Standardize protocols (e.g., cell lines, incubation times) to minimize variability. Meta-analysis of dose-response curves identifies outliers .

Advanced Question: What computational methods predict the reactivity of this compound in complexation reactions?

Methodological Answer:

  • DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO/LUMO) and predict sites for metal coordination (e.g., pyrazole N or hydrazide O/N) .
  • Molecular Docking : Simulate binding to biological targets (e.g., MAO enzymes) using AutoDock Vina. Hydrazide derivatives with electron-withdrawing groups show higher docking scores (-9.2 kcal/mol vs. -7.5 kcal/mol for unsubstituted analogs) .

Advanced Question: How does X-ray crystallography elucidate supramolecular interactions in this compound complexes?

Methodological Answer:
Single-crystal studies reveal:

  • Hydrogen-Bonding Networks : N-H···O interactions between hydrazide NH and carbonyl groups stabilize dimeric structures (bond lengths: 2.85–3.10 Å) .
  • π-Stacking : Pyrazole and aryl rings arrange in parallel-displaced configurations (interplanar distance: 3.5 Å) .
  • Crystal Packing : Monoclinic systems (e.g., space group P2₁/n) with Z = 4 are common. Unit cell parameters (e.g., a = 10.977 Å, β = 99.798°) are refined using SHELXL .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.